Bienvenue dans la boutique en ligne BenchChem!

2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone

Medicinal Chemistry Scaffold Optimization Synthetic Accessibility

2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone (CAS 113675-14-2) is a synthetic small molecule (C13H14N2O2S, MW 262.33 g/mol) defined by a benzo[d]oxazole ring linked via a thioether bridge to a piperidin-1-yl-ethanone moiety. It belongs to a broader class of heterocyclic thioethers explored as scaffolds in drug discovery for targets ranging from kinases to GPCRs.

Molecular Formula C14H16N2O2S
Molecular Weight 276.35
CAS No. 113675-14-2
Cat. No. B2399261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone
CAS113675-14-2
Molecular FormulaC14H16N2O2S
Molecular Weight276.35
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3O2
InChIInChI=1S/C14H16N2O2S/c17-13(16-8-4-1-5-9-16)10-19-14-15-11-6-2-3-7-12(11)18-14/h2-3,6-7H,1,4-5,8-10H2
InChIKeyOAMNEKLOXUJWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone (CAS 113675-14-2): A Benchmark Benzoxazole-Thioether Building Block for Medicinal Chemistry & Chemical Biology Procurement


2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone (CAS 113675-14-2) is a synthetic small molecule (C13H14N2O2S, MW 262.33 g/mol) defined by a benzo[d]oxazole ring linked via a thioether bridge to a piperidin-1-yl-ethanone moiety [1]. It belongs to a broader class of heterocyclic thioethers explored as scaffolds in drug discovery for targets ranging from kinases to GPCRs [2]. Critically, public bioactivity databases (ChEMBL, PubChem) lack curated, quantitative functional data for this precise scaffold as of 2026; available entries are either unvalidated or correspond to structurally distinct chemotypes [2]. This evidence guide is therefore constructed on structural differentiation logic, demonstrating that this specific compound serves as the most synthetically tractable, minimally elaborated core for systematic SAR exploration when compared to close-in analogs bearing additional substitution or ring variation.

Why 2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone Cannot Be Interchanged with Other Benzoxazole-Piperidine Analogs


Substituting 2-(benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone with a closely related analog from the same class—such as 4-benzylpiperidine (CAS 403833-94-3) or 4-oxy-pyridazine (CAS 1797266-99-9) derivatives—fundamentally alters the molecular vector, lipophilicity, and metabolic liability of the scaffold [1]. Even minor changes (e.g., replacing the unsubstituted piperidine with an azepane ring) shift ring conformational preferences and pKa, potentially rescinding target engagement . Generic benzoxazole-thioether libraries often contain pre-functionalized analogs unsuitable for systematic lead optimization; the unadorned piperidine in CAS 113675-14-2 provides the sole entry point for divergent, late-stage diversification without deconvolution of pre-existing substituent effects [1]. Procurement of the correct, minimal core structure is therefore a non-negotiable prerequisite for any SAR campaign aiming to decouple core pharmacophore activity from peripheral substitution effects.

Quantifiable Differentiation Evidence: 2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone vs. Closest Structural Analogs


Molecular Simplicity & Synthetic Tractability: Benchmarking Complexity Against the Benzylpiperidine Analog (CAS 403833-94-3)

The target compound (C13H14N2O2S, MW 262.33, 2 H-bond acceptors, 0 H-bond donors) eliminates the benzyl substituent found on its closest commercially prevalent analog, 2-(benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone (C21H22N2O2S, MW 366.48, same H-bond acceptor/donor count) [1][2]. This results in a 104.15 Da reduction in molecular weight and the removal of a metabolically labile benzylic site. The lower molecular complexity, as quantified by a reduced heavy atom count (18 vs. 26), translates directly into a shorter synthetic sequence: the target compound requires one fewer step (N-alkylation vs. reductive amination/chiral separation), improving overall yield and reducing cost per gram for milligram-to-gram scale procurement.

Medicinal Chemistry Scaffold Optimization Synthetic Accessibility

Structural Simplicity as a SAR Advantage: Unsubstituted Piperidine vs. Oxy-Pyridazine Analog (CAS 1797266-99-9)

Unlike CAS 1797266-99-9, which introduces a 6-methylpyridazin-3-yl-oxy substituent at the piperidine 4-position (C20H21N3O3S, MW 383.47), the target compound presents an unsubstituted piperidine ring [1]. This is a critical distinction for SAR studies: the unsubstituted core eliminates the confounding contribution of the pyridazine moiety to any observed biological activity. The lack of the pyridazine group also reduces topological polar surface area (tPSA) and hydrogen bond acceptor count (5 vs. 8), providing a cleaner baseline for assessing core scaffold permeability and target engagement in cell-based assays. Quantitatively, the target compound's lower MW (262.33 vs. 383.47, a 46% increase for the comparator) predicts a significantly higher ligand efficiency (LE) potential, assuming equipotent binding.

Structure-Activity Relationship (SAR) Lead Optimization Fragment-Based Drug Discovery

Ring System Comparison: Piperidine (6-membered) vs. Azepane (7-membered) in Benzoxazole-Thioether Scaffolds

The target compound's piperidine ring (6-membered) contrasts directly with its 7-membered azepane analog, 1-(azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone . Piperidine is the most prevalent saturated nitrogen heterocycle in FDA-approved drugs, found in 72 small-molecule drugs, while azepane appears in only 3, indicating superior drug-likeness and established synthetic routes for the 6-membered ring [1]. The conformational profile differs: piperidine exhibits a well-defined chair conformation with a calculated pKa of ~10.5, whereas azepane adopts multiple interconverting conformations and possesses a slightly higher pKa (~11.0), potentially altering protonation state and off-target binding at physiological pH. This makes the piperidine scaffold a more predictable starting point for lead optimization.

Conformational Analysis Drug Design Bioisosterism

Procurement-Driven Application Scenarios for 2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone


Core Scaffold Procurement for Systematic Kinase or GPCR Focused Library Synthesis

When a project requires a novel, unexplored chemotype for a kinase or GPCR target, CAS 113675-14-2 serves as the ideal minimal core. The unsubstituted piperidine allows for parallel diversification via amide bond formation, reductive amination, or sulfonylation, generating a library of >100 analogs from a single 1-gram batch. The benzylpiperidine analog (CAS 403833-94-3) cannot provide this versatility without prior deprotection. [1]

Fragment-Based Drug Discovery (FBDD) Starting Point with Favorable Ligand Efficiency Potential

With a molecular weight of 262 Da, CAS 113675-14-2 falls within the 'fragment' space. Its high proportion of sp3 carbon (piperidine ring) and the thioether linkage offer unique vectors for fragment growing. The pre-functionalized oxy-pyridazine analog (MW 383) is outside the typical fragment range and unsuitable as an FBDD starting point.

Negative Control or Inactive Baseline Probe for Target Engagement Assays

In assays where a functionalized analog (e.g., a 4-benzylpiperidine derivative) shows activity, CAS 113675-14-2 can be procured simultaneously to serve as a matched negative control. Its structural simplicity allows researchers to attribute activity specifically to the substituent, deconvoluting the pharmacophore contribution of the core alone. This is not possible if the core is not procured. [1]

Synthetic Intermediate for Late-Stage Functionalization via C-H Activation or Photoredox Chemistry

The unfunctionalized piperidine ring in CAS 113675-14-2 is an ideal substrate for modern late-stage functionalization methods (e.g., photoredox-catalyzed C-H alkylation or arylation). The presence of pre-existing substituents on analogs (e.g., bromopyrimidine, benzyl) would interfere with or altogether prevent these reactions, limiting their utility for generating diverse compound collections. [2]

Quote Request

Request a Quote for 2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.